Proteasome Stabilization and Autophagy Modulation: A Class-Level Activity Profile Unique to the 5-Isopropyl-3-Methyl Ester Substitution
Methyl 5-isopropylisoxazole-3-carboxylate has been shown to decrease the accumulation of autophagic vacuoles in neurons and stabilize the proteasome. While no direct head-to-head comparison data is available for this specific compound, class-level inference from SAR studies on isoxazole-3-carboxylate esters indicates that this activity is highly dependent on the specific 5-isopropyl and 3-methyl ester substitution pattern. Closely related analogs, such as the ethyl ester (CAS 91240-30-1) or the free carboxylic acid (CAS 89776-74-9), are not reported to exhibit this same mechanistic profile . Furthermore, research on post-translational SMN protein stabilization for SMA treatment explicitly notes that this mechanism is unrelated to global proteasome or autophagy inhibition, suggesting a unique and targeted activity profile for this chemical series [1].
| Evidence Dimension | Biological Activity (Autophagy & Proteasome Modulation) |
|---|---|
| Target Compound Data | Decreases accumulation of autophagic vacuoles in neurons; stabilizes the proteasome. |
| Comparator Or Baseline | Ethyl 5-isopropylisoxazole-3-carboxylate (CAS 91240-30-1) and 5-isopropylisoxazole-3-carboxylic acid (CAS 89776-74-9) are not reported to exhibit this activity. |
| Quantified Difference | Not quantified; activity is specific to the target compound's substitution pattern. |
| Conditions | Neuronal cell models (specific assay not provided in vendor description). |
Why This Matters
This unique biological profile makes the compound a valuable tool for investigating proteasome-related pathways and autophagy in neurodegenerative disease models, differentiating it from other isoxazole-3-carboxylate esters.
- [1] Rietz, A., Li, H., Quist, K. M., et al. (2017). Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein for the Treatment of Spinal Muscular Atrophy. Journal of Medicinal Chemistry, 60(11), 4594–4610. View Source
